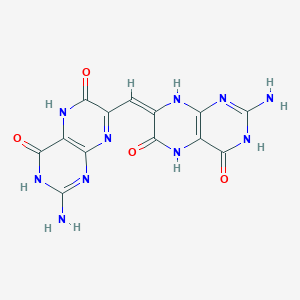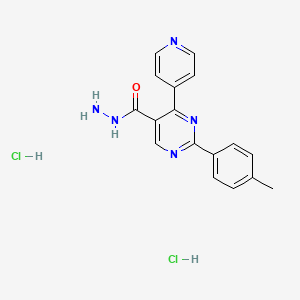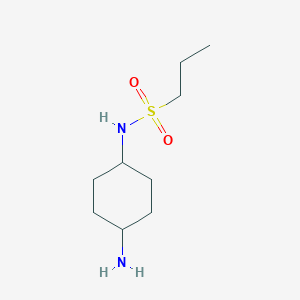
trans-Propane-1-sulfonic acid (4-aminocyclohexyl)-amide
Descripción general
Descripción
Trans-Propane-1-sulfonic acid (4-aminocyclohexyl)-amide, also known as TPASA, is a synthetic compound that has been studied extensively in the scientific community. It is a cyclic amide derivative of 4-aminocyclohexane, and is a white crystalline solid that is soluble in water and ethanol. It is used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of trans-Propane-1-sulfonic acid (4-aminocyclohexyl)-amide is not yet fully understood. However, it is believed that it acts as an allosteric modulator of proteins and enzymes, and that it can bind to metal ions and modulate their activity. It is also thought to interact with other molecules, such as lipids, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-Propane-1-sulfonic acid (4-aminocyclohexyl)-amide have not been studied extensively. However, it is believed that it has the potential to modulate the activity of proteins and enzymes, and to interact with other molecules, such as lipids, to modulate their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using trans-Propane-1-sulfonic acid (4-aminocyclohexyl)-amide in lab experiments is that it is a relatively stable compound that is easy to synthesize. Additionally, it can be used in a variety of scientific research applications, such as enzyme-catalyzed reactions, metal-binding studies, and drug discovery studies. However, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet known.
Direcciones Futuras
The future directions for trans-Propane-1-sulfonic acid (4-aminocyclohexyl)-amide research include further studies into its mechanism of action and biochemical and physiological effects. Additionally, research into its potential applications in drug discovery studies and in the treatment of various diseases should be conducted. Furthermore, studies into its ability to modulate the activity of proteins and enzymes should be conducted, as well as studies into its ability to interact with other molecules, such as lipids. Finally, further research into its potential to act as a drug target should be conducted.
Aplicaciones Científicas De Investigación
Trans-Propane-1-sulfonic acid (4-aminocyclohexyl)-amide has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate for enzyme-catalyzed reactions, as a ligand for metal-binding studies, and as a reagent for organic synthesis. It has also been studied for its ability to modulate the activity of proteins and enzymes, and for its potential to act as a drug target in drug discovery studies.
Propiedades
IUPAC Name |
N-(4-aminocyclohexyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-2-7-14(12,13)11-9-5-3-8(10)4-6-9/h8-9,11H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIDDOVIEQMLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Propane-1-sulfonic acid (4-aminocyclohexyl)-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1461175.png)
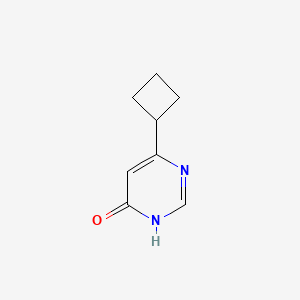
![1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1461178.png)
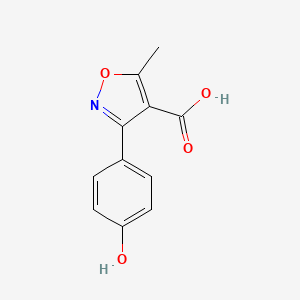
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-](/img/structure/B1461180.png)
![2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1461181.png)
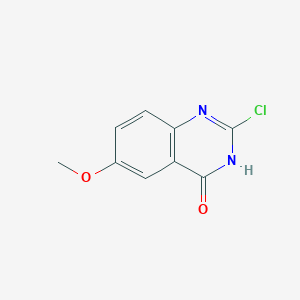
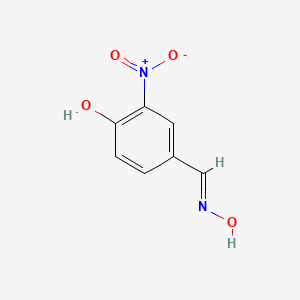
![6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one](/img/structure/B1461185.png)
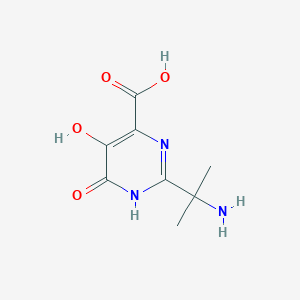
![1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1461188.png)
